molecular formula C19H29N3O2 B11799922 tert-Butyl 2-(6-(cyclobutylamino)pyridin-3-yl)piperidine-1-carboxylate

tert-Butyl 2-(6-(cyclobutylamino)pyridin-3-yl)piperidine-1-carboxylate

Cat. No.: B11799922
M. Wt: 331.5 g/mol
InChI Key: LGZAXECOVILHJD-UHFFFAOYSA-N
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Description

tert-Butyl 2-(6-(cyclobutylamino)pyridin-3-yl)piperidine-1-carboxylate is a complex organic compound with the molecular formula C19H29N3O2 It is a piperidine derivative that features a tert-butyl ester group, a cyclobutylamino group, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(6-(cyclobutylamino)pyridin-3-yl)piperidine-1-carboxylate typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(6-(cyclobutylamino)pyridin-3-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the cyclobutylamino group or the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

tert-Butyl 2-(6-(cyclobutylamino)pyridin-3-yl)piperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 2-(6-(cyclobutylamino)pyridin-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 2-(6-(cyclobutylamino)pyridin-3-yl)piperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for versatile chemical modifications and interactions with various biological targets.

Properties

Molecular Formula

C19H29N3O2

Molecular Weight

331.5 g/mol

IUPAC Name

tert-butyl 2-[6-(cyclobutylamino)pyridin-3-yl]piperidine-1-carboxylate

InChI

InChI=1S/C19H29N3O2/c1-19(2,3)24-18(23)22-12-5-4-9-16(22)14-10-11-17(20-13-14)21-15-7-6-8-15/h10-11,13,15-16H,4-9,12H2,1-3H3,(H,20,21)

InChI Key

LGZAXECOVILHJD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1C2=CN=C(C=C2)NC3CCC3

Origin of Product

United States

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